MMPSI

描述

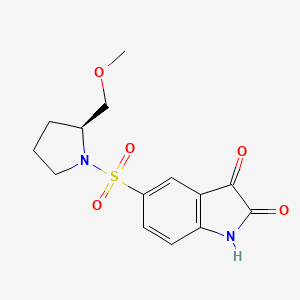

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMNVJNDYLJSF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431688 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220509-74-0 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pathophysiology of Malignant Migrating Partial Seizures of Infancy (MMPSI)

Malignant Migrating Partial Seizures of Infancy (this compound), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS), is a severe, early-onset developmental and epileptic encephalopathy. It is characterized by nearly continuous, migrating focal seizures, profound developmental delay, and pharmacoresistance. This guide provides a detailed overview of the core molecular pathophysiology of this compound, focusing on the primary genetic determinants and their functional consequences, to support advanced research and therapeutic development.

Core Pathophysiology: A Disease of Ion Channel Dysfunction

At its core, this compound is a channelopathy, a disorder caused by the dysfunctional operation of ion channels in the brain's neurons. The continuous and migrating seizure activity stems from neuronal hyperexcitability, a state of heightened electrical activity. This hyperexcitability is predominantly caused by gain-of-function mutations in genes encoding key ion channels responsible for regulating neuronal firing. The two most frequently implicated genes are KCNT1 and SCN2A.

The Paradoxical Role of KCNT1 Gain-of-Function Mutations

The KCNT1 gene encodes the KNa1.1 (or SLACK) channel, a sodium-activated potassium channel. These channels contribute to the slow hyperpolarization that follows repetitive neuronal firing, acting as a brake on neuronal excitability.

Molecular Mechanism: Pathogenic variants in KCNT1 associated with this compound are overwhelmingly missense mutations that result in a gain-of-function . This leads to a significant increase in the magnitude of the potassium current (IK) flowing out of the neuron. This presents a neurophysiological paradox: a greater outward potassium current should hyperpolarize the neuron, making it less likely to fire, yet it results in a hyperexcitable state and seizures.

Two primary, non-mutually exclusive mechanisms are proposed to explain this paradox:

-

Disinhibition of Neural Circuits: The primary effect of the KNa1.1 channel overactivity may be on inhibitory GABAergic interneurons. The excessive potassium efflux can silence these inhibitory neurons. A reduction in inhibitory signaling onto pyramidal (excitatory) neurons leads to a net disinhibition of the neural circuit, resulting in overall hyperexcitability and seizure generation.

-

Compensatory Neuronal Plasticity: In excitatory neurons, the cell may attempt to compensate for the increased potassium current. This can involve changes such as reducing the levels of other potassium channels (like Shaker channels) and increasing the activity of sodium channels. This maladaptive response can lead to localized depolarization at synaptic terminals and an overall increase in neuronal excitability.

Signaling Pathway: KCNT1 Gain-of-Function

Caption: Pathophysiological cascade of KCNT1 gain-of-function mutations in this compound.

Quantitative Data on KCNT1 Mutations: Electrophysiological studies have quantified the impact of specific KCNT1 mutations on channel function.

| Mutation | Current Amplitude (Fold Increase vs. Wild-Type) | Key Phenotypic Observation | Reference |

| V271F | ~10x | Marked gain of function | |

| F346L | ~8x | Abnormal pore function | |

| M896K | ~12x | Faster activation rates | |

| F502V | ~6x | Impaired tetramer formation | |

| A945T | ~5x | Significant gain of function |

Note: Data is aggregated from studies using Xenopus oocyte or HEK cell expression systems. Fold increase can vary based on the experimental system.

The Role of SCN2A Gain-of-Function Mutations

The SCN2A gene encodes the alpha subunit of the Nav1.2 voltage-gated sodium channel, which is crucial for the initiation and propagation of action potentials in excitatory neurons.

Molecular Mechanism: Unlike the bimodal effects seen in other disorders, the SCN2A variants associated with this compound and other infantile epileptic encephalopathies are typically gain-of-function mutations. These mutations enhance channel activity, leading directly to neuronal hyperexcitability. The primary mechanisms include:

-

Hyperpolarizing Shift in Activation: The voltage threshold required to open the channel is lowered (shifted to more negative membrane potentials). This means the channel opens more easily and readily in response to smaller depolarizations.

-

Impaired Inactivation: The channel may fail to inactivate properly after opening, leading to a persistent influx of sodium ions, which prolongs neuronal depolarization.

This increased sodium current leads to neurons that fire more frequently and for longer durations, culminating in the seizure activity characteristic of this compound.

Signaling Pathway: SCN2A Gain-of-Function

Unraveling the Core Mechanisms of Malignant Migrating Partial Seizures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS), is a devastating early-onset epileptic encephalopathy.[1][2][3][4] It is characterized by pharmacoresistant, continuous, and migrating focal seizures that lead to profound developmental delay and, in many cases, a poor prognosis.[3][5] This technical guide provides an in-depth exploration of the core underlying mechanisms of this compound, with a focus on the genetic and molecular pathways that drive its pathogenesis.

Genetic Landscape of this compound: The Central Role of Ion Channels

The genetic etiology of this compound is a critical area of research, with mutations in several genes identified as causative. De novo mutations are a common feature of this condition.[5]

KCNT1: The Primary Culprit

The most significant genetic factor identified in this compound is the KCNT1 gene, which encodes the sodium-activated potassium channel subunit KNa1.1 (also known as Slack).[1][5][6] Gain-of-function mutations in KCNT1 are the most common known cause of this compound, accounting for a substantial portion of cases.[5][7] These mutations lead to a constitutive hyperactivation of the KNa1.1 channel, resulting in abnormally increased potassium currents.[1][5][8] This unregulated excitation of neurons is a key driver of the seizure activity seen in this compound.[5]

The mutations are often located in the C-terminal cytoplasmic domain of the KCNT1 protein, a region crucial for its function and interaction with other proteins.[1][9] Functional studies have demonstrated that these mutations mimic the effects of phosphorylation by protein kinase C, leading to constitutive channel activation.[8][9] Beyond its ion-conducting role, the C-terminus of KCNT1 interacts with a network of cytoplasmic proteins, including the Fragile-X Mental Retardation Protein (FMRP), which is a potent stimulator of KCNT1 channel activity.[1] This suggests that KCNT1 mutations may disrupt not only ion flux but also developmental signaling pathways.[1][9]

Other Implicated Genes

While KCNT1 is the major gene associated with this compound, mutations in other genes have also been identified, highlighting the genetic heterogeneity of the disorder. These include:

-

SCN2A : This gene encodes the α-subunit of the voltage-gated sodium channel NaV1.2.[10][11] Both gain-of-function and loss-of-function mutations in SCN2A have been linked to a spectrum of early-onset epileptic encephalopathies, including this compound.[10][12] The resulting alterations in sodium channel function contribute to neuronal hyperexcitability.[13]

-

KCNT2 : Encoding the KNa1.2 (Slick) subunit, mutations in KCNT2 have also been rarely reported in this compound.[14]

-

SCN1A : De novo mutations in the SCN1A gene, which encodes the NaV1.1 sodium channel, have been identified in some individuals with this compound.[13][15]

-

Other Genes : Mutations in genes such as SLC25A22, TBC1D24, and PLCB1 have also been implicated in this compound, though less frequently.[4][6]

Core Signaling and Pathophysiological Pathways

The primary pathophysiological mechanism in KCNT1-related this compound is the constitutive activation of KNa channels, leading to neuronal hyperexcitability.[1] The following diagram illustrates the proposed signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from functional studies of KCNT1 mutations.

Table 1: Electrophysiological Properties of Mutant KCNT1 Channels

| Mutation | Cell Type | Basal Current Amplitude (relative to WT) | Voltage Dependence of Activation | Reference |

| p.Arg428Gln | Xenopus oocytes | Significantly increased | Leftward shift (hyperpolarizing) | [1] |

| p.Ala934Thr | Xenopus oocytes | Significantly increased | Leftward shift (hyperpolarizing) | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the study of this compound.

Whole-Exome Sequencing for Mutation Discovery

-

DNA Extraction : Genomic DNA is isolated from peripheral blood samples of the patient and their parents (for trio analysis).

-

Library Preparation : DNA is fragmented, and adapters are ligated to the ends.

-

Exome Capture : Biotinylated probes targeting the coding regions of the genome are used to capture the exonic DNA.

-

Sequencing : The captured DNA is sequenced using a next-generation sequencing platform.

-

Data Analysis : Sequence reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are then filtered based on their frequency in population databases and predicted functional impact. De novo mutations are identified by comparing the patient's variants with those of their parents.

Electrophysiological Recording in Xenopus Oocytes

-

cRNA Preparation : The human KCNT1 cDNA (both wild-type and mutant) is subcloned into an expression vector. Capped cRNA is synthesized in vitro.

-

Oocyte Preparation : Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection : A specific amount of cRNA is injected into each oocyte. Water-injected oocytes serve as a control.

-

Incubation : Oocytes are incubated for 2-4 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC) : Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

Data Acquisition : Whole-cell currents are recorded in response to a series of voltage steps to determine current-voltage (I-V) relationships and channel kinetics.

Experimental Models of this compound

Investigating the pathophysiology of this compound and testing potential therapies relies on various experimental models.[16][17]

-

Patient-derived cells : Induced pluripotent stem cells (iPSCs) can be generated from patients' fibroblasts and differentiated into neurons. These neurons carry the specific mutation and can be used to study disease mechanisms in a human context.

-

Drosophila models : The fruit fly is a powerful genetic model to study the effects of ion channel mutations on neuronal function and behavior.

-

Mouse models : Knock-in mouse models carrying specific KCNT1 mutations have been developed to recapitulate the seizure phenotype and study the disease in a whole-animal context.[6]

Therapeutic Avenues and Future Directions

The understanding of the genetic and molecular basis of this compound has opened new avenues for targeted therapies. Quinidine, a non-specific potassium channel blocker, has shown variable efficacy in treating KCNT1-related epilepsies.[7] However, the response is often incomplete, and there are concerns about cardiac side effects.[7]

Future research is focused on developing more specific and potent modulators of KNa1.1 channels. Additionally, understanding the role of the non-conducting functions of KCNT1 and its interaction with proteins like FMRP may reveal novel therapeutic targets.[1][7] The continued development of robust experimental models will be crucial for preclinical testing of these emerging therapies.

This guide provides a snapshot of the current understanding of the underlying mechanisms of malignant migrating partial seizures. As research progresses, a more detailed picture will emerge, hopefully leading to more effective treatments for this devastating disorder.

References

- 1. De novo gain of function KCNT1 channel mutations cause malignant migrating partial seizures of infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Migrating partial seizures of infancy: expansion of the electroclinical, radiological and pathological disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malignant migrating partial seizures in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malignant migrating partial seizures in infancy - Wikipedia [en.wikipedia.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. researchgate.net [researchgate.net]

- 7. neurology.org [neurology.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. De novo gain-of-function KCNT1 channel mutations cause malignant migrating partial seizures of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SCN2A-related epilepsy of infancy with migrating focal seizures: report of a variant with apparent gain- and loss-of-function effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SCN2A encephalopathy: A major cause of epilepsy of infancy with migrating focal seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epilepsygenetics.blog [epilepsygenetics.blog]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Epilepsy of Infancy With Migrating Focal Seizures: Identification of de novo Mutations of the KCNT2 Gene That Exert Inhibitory Effects on the Corresponding Heteromeric KNa1.1/KNa1.2 Potassium Channel [frontiersin.org]

- 15. ovid.com [ovid.com]

- 16. Classification of Current Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

Genetic Mutations in Malignant Migrating Partial Seizures of Infancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS), is a severe and rare epileptic encephalopathy with onset in the first six months of life.[1][2] It is characterized by nearly continuous, migrating focal seizures that are resistant to conventional anti-epileptic drugs, leading to profound developmental delay.[1][2] In recent years, significant progress has been made in understanding the genetic etiology of this compound, revealing a landscape of mutations primarily affecting genes crucial for neuronal excitability and signaling. This guide provides a detailed overview of the core genetic mutations associated with this compound, their functional consequences, the experimental protocols used to characterize them, and the signaling pathways they disrupt.

Core Genetic Loci and Associated Mutations

Mutations in several genes have been identified as causative for this compound. The most frequently implicated genes encode ion channels and proteins involved in synaptic function. This section summarizes the key genes and the nature of their associated mutations.

| Gene | Protein Product | Function | Common Mutation Type in this compound | References |

| KCNT1 | Potassium Sodium-Activated Channel Subfamily T Member 1 | Sodium-activated potassium channel | Gain-of-function | [1][3][4][5] |

| SCN2A | Sodium Channel, Voltage-Gated, Type II, Alpha Subunit | Voltage-gated sodium channel | Gain-of-function | [2][6][7][8] |

| PLCB1 | Phospholipase C Beta 1 | Phospholipase involved in intracellular signaling | Loss-of-function | [9][10][11][12][13] |

| TBC1D24 | TBC1 Domain Family Member 24 | Vesicle trafficking and neuronal development | Loss-of-function | [14][15][16][17][18] |

| SLC12A5 | Solute Carrier Family 12 Member 5 (KCC2) | Potassium-chloride cotransporter | Loss-of-function | [19][20][21][22][23][24][25] |

Functional Consequences of this compound-Associated Mutations

The functional impact of these mutations is a critical area of research, providing insights into the pathogenic mechanisms of this compound and potential therapeutic targets.

KCNT1 Gain-of-Function Mutations

Mutations in KCNT1 are a major cause of this compound.[3][5] These are typically de novo heterozygous missense mutations that lead to a gain-of-function in the KCNT1 channel, a sodium-activated potassium channel.[1][26][27][28]

Table 1: Functional Effects of Representative KCNT1 Mutations

| Mutation | Effect on Channel Function | Experimental System | Reference |

| p.Arg428Gln | Increased potassium current amplitude, constitutive activation | Xenopus oocytes, HEK293T cells | [5][26][29] |

| p.Ala934Thr | Increased potassium current amplitude, constitutive activation | Xenopus oocytes | [26][29] |

These gain-of-function mutations result in an excessive outflow of potassium ions from neurons, leading to hyperpolarization. While seemingly counterintuitive for an epilepsy phenotype, this is thought to paradoxically increase neuronal excitability by disrupting the delicate balance of ion homeostasis and affecting the function of inhibitory interneurons.[1]

SCN2A Gain-of-Function Mutations

The SCN2A gene encodes the alpha subunit of the Nav1.2 voltage-gated sodium channel, which is crucial for the initiation and propagation of action potentials in the developing brain.[30] In the context of this compound, SCN2A mutations are typically gain-of-function, leading to increased sodium channel activity and neuronal hyperexcitability.[2][6][31]

Table 2: Functional Effects of a Representative SCN2A Mutation

| Mutation | Effect on Channel Function | Experimental System | Reference |

| p.Ala1659Val | Increased persistent sodium current, faster recovery from inactivation | tsA201 cells | [31] |

This enhanced sodium influx lowers the threshold for action potential firing, contributing to the frequent and intractable seizures observed in this compound.[31]

PLCB1 Loss-of-Function Mutations

PLCB1 encodes Phospholipase C beta 1, an enzyme involved in G-protein coupled receptor (GPCR) signaling pathways.[32][33] Mutations in PLCB1 associated with this compound are typically loss-of-function, leading to impaired intracellular signaling.[9][11][12][13]

Table 3: Functional Effects of PLCB1 Mutations

| Mutation Type | Effect on Protein Function | Potential Consequence | Reference |

| Homozygous deletion | Complete loss of PLCB1 protein | Disruption of muscarinic acetylcholine receptor signaling, impaired cortical development | [9][12][13] |

| Compound heterozygous mutations | Reduced or absent PLCB1 activity | Impaired intracellular calcium signaling | [11] |

The disruption of PLCB1-mediated signaling is thought to impair the function of inhibitory neuronal circuits, thereby lowering the seizure threshold.[11][32]

TBC1D24 Loss-of-Function Mutations

TBC1D24 is involved in the regulation of synaptic vesicle trafficking and neuronal development.[14][18] Mutations in this gene linked to this compound are loss-of-function, disrupting these critical neuronal processes.[14][34]

Table 4: Functional Effects of TBC1D24 Mutations

| Mutation Type | Effect on Protein Function | Potential Consequence | Reference |

| Biallelic missense, frameshift, or nonsense mutations | Impaired interaction with ARF6, disrupted vesicle trafficking | Abnormal synaptic function, neuronal migration defects | [14][16][17][18] |

These mutations can lead to a spectrum of epilepsy phenotypes, with the severity likely depending on the residual function of the TBC1D24 protein.[14]

SLC12A5 (KCC2) Loss-of-Function Mutations

The SLC12A5 gene encodes the potassium-chloride cotransporter KCC2, which is essential for establishing the low intracellular chloride concentration required for hyperpolarizing GABAergic inhibition in mature neurons.[19][20][21] Loss-of-function mutations in SLC12A5 impair chloride extrusion, leading to a depolarizing effect of GABA and a state of neuronal hyperexcitability.[21][22][25]

Table 5: Functional Effects of SLC12A5 Mutations

| Mutation Type | Effect on Transporter Function | Experimental System | Reference |

| Biallelic missense mutations | Reduced chloride extrusion capacity, decreased surface expression | HEK293T cells, gramicidin-perforated patch-clamp | [19][22][35][36] |

Experimental Protocols

The characterization of these mutations relies on a variety of sophisticated experimental techniques.

DNA Sequencing and Mutation Identification

-

Whole-Exome Sequencing (WES): This is a primary method for identifying novel de novo mutations in this compound probands.[26][27][28] Genomic DNA is extracted from the patient and parents (trio analysis) to identify variants present in the patient but not in the parents.

-

Sanger Sequencing: Used to validate the mutations identified by WES and to screen for known mutations in larger cohorts of patients.[37]

Functional Characterization of Ion Channel Mutations

-

Heterologous Expression Systems:

-

Xenopus laevis Oocytes: Wild-type and mutant cRNA of the ion channel gene (e.g., KCNT1) are injected into oocytes. Two-electrode voltage-clamp recordings are then performed to measure ion currents and assess channel properties such as activation kinetics and voltage dependence.[26]

-

Mammalian Cell Lines (e.g., HEK293T, tsA201): Cells are transiently transfected with plasmids containing the wild-type or mutant channel cDNA. Whole-cell patch-clamp electrophysiology is used to record ion currents and analyze channel gating and kinetics in a mammalian cellular environment.[1][31]

-

-

Gramicidin-Perforated Patch-Clamp: This technique is specifically used to assess chloride homeostasis in cells expressing SLC12A5 variants. It allows for the measurement of the GABA reversal potential without disturbing the intracellular chloride concentration, providing a direct measure of KCC2 function.[22]

Functional Characterization of Non-Ion Channel Mutations

-

Cellular Localization and Protein Expression:

-

Biochemical Assays:

-

Co-immunoprecipitation: To investigate protein-protein interactions, such as the interaction between TBC1D24 and ARF6.[18]

-

Enzyme Activity Assays: To measure the catalytic activity of enzymes like PLCB1.

-

In Vivo Models

-

Mouse Models: Knock-in or knockout mouse models harboring specific this compound-associated mutations are generated to study the in vivo consequences of the mutation on neuronal function, seizure susceptibility, and overall development.[15][38]

Signaling Pathways and Pathomechanisms

The genetic mutations in this compound converge on pathways that regulate neuronal excitability and synaptic transmission.

Disruption of Ion Homeostasis and Neuronal Excitability

Gain-of-function mutations in KCNT1 and SCN2A directly alter the flow of ions across the neuronal membrane, leading to a state of hyperexcitability.

References

- 1. mdpi.com [mdpi.com]

- 2. defeatingepilepsy.org [defeatingepilepsy.org]

- 3. KCNT1 potassium sodium-activated channel subfamily T member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. KCNT1-Related Epilepsy | Children's Hospital of Philadelphia [chop.edu]

- 5. researchgate.net [researchgate.net]

- 6. Gene linked to epilepsy, autism decoded in new study: For Journalists - Northwestern University [news.northwestern.edu]

- 7. SCN2A-Related Disorders | Children's Hospital of Philadelphia [chop.edu]

- 8. mdpi.com [mdpi.com]

- 9. Phospholipase C beta 1 deficiency is associated with early-onset epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PLCB1 phospholipase C beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Severe infantile epileptic encephalopathy due to mutations in PLCB1: expansion of the genotypic and phenotypic disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homozygous PLCB1 Deletion Associated with Malignant Migrating Partial Seizures in Infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TBC1D24 genotype–phenotype correlation: Epilepsies and other neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The epilepsy and intellectual disability-associated protein TBC1D24 regulates the maintenance of excitatory synapses and animal behaviors | PLOS Genetics [journals.plos.org]

- 16. epilepsygenetics.blog [epilepsygenetics.blog]

- 17. researchgate.net [researchgate.net]

- 18. TBC1D24, an ARF6-Interacting Protein, Is Mutated in Familial Infantile Myoclonic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Identification of KCC2 Mutations in Human Epilepsy Suggests Strategies for Therapeutic Transporter Modulation [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. mutations-in-slc12a5-in-epilepsy-of-infancy-with-migrating-focal-seizures - Ask this paper | Bohrium [bohrium.com]

- 22. Impaired neuronal KCC2 function by biallelic SLC12A5 mutations in migrating focal seizures and severe developmental delay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gene: Slc12a5 - [gene.sfari.org]

- 24. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 25. Mutations in SLC12A5 in epilepsy of infancy with migrating focal seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. De novo gain-of-function KCNT1 channel mutations cause malignant migrating partial seizures of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. De novo gain of function KCNT1 channel mutations cause malignant migrating partial seizures of infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Further corroboration of distinct functional features in SCN2A variants causing intellectual disability or epileptic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Functional studies of mutatons in SCN2A gene associated with early-onset epilepsy [publikationen.uni-tuebingen.de]

- 32. academic.oup.com [academic.oup.com]

- 33. MUTATIONS-IN-PLCB1-IN-EARLY-INFANTILE-EPILEPTIC-ENCEPHALOPATHY--EXPANSION-OF-THE-PHENOTYPIC-AND-GENOTYPIC-DISEASE-SPECTRUM [aesnet.org]

- 34. The epilepsy-associated protein TBC1D24 is required for normal development, survival and vesicle trafficking in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A novel pathogenic SLC12A5 missense variant in epilepsy of infancy with migrating focal seizures causes impaired KCC2 chloride extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | A novel pathogenic SLC12A5 missense variant in epilepsy of infancy with migrating focal seizures causes impaired KCC2 chloride extrusion [frontiersin.org]

- 37. TBC1D24 Mutations in a Sibship with Multifocal Polymyoclonus - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Deletion of Phospholipase C β1 in the Thalamic Reticular Nucleus Induces Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KCNT1 Gene Mutations in the Development of Malignant Migrating Partial Seizures of Infancy (MMPSI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS), is a severe and rare developmental and epileptic encephalopathy.[1] It is characterized by the onset of pharmacoresistant focal seizures within the first six months of life, which migrate between different brain regions, leading to profound developmental delay and intellectual disability.[1] Genetic factors play a crucial role in the etiology of this compound, with mutations in the KCNT1 gene being identified as the most common cause.[1] This technical guide provides an in-depth overview of the role of the KCNT1 gene in the pathophysiology of this compound, focusing on quantitative data, experimental methodologies, and key signaling pathways.

The KCNT1 Gene and its Function

The KCNT1 gene, located on chromosome 9q34.3, encodes the Slack (Sequence Like a Calcium-Activated K+) potassium channel subunit, also known as KNa1.1 or KCa4.1.[2] These channels are widely expressed in the nervous system and are unique in that they are activated by intracellular sodium ions (Na+).[1] KCNT1 channels contribute to the slow hyperpolarization that follows repetitive neuronal firing, thereby regulating neuronal excitability and firing patterns.[1]

Pathophysiology: Gain-of-Function Mutations in KCNT1

The majority of KCNT1 mutations associated with this compound are de novo heterozygous missense mutations that result in a "gain-of-function" (GoF) of the channel.[1] This increased channel activity leads to an augmented potassium efflux, which paradoxically results in neuronal hyperexcitability. The prevailing hypothesis is that this hyperexcitability is not a direct result of the increased potassium current in excitatory neurons, but rather a consequence of the hyperpolarization and subsequent silencing of inhibitory GABAergic interneurons. This disinhibition of neural circuits is believed to be a primary driver of the seizures observed in this compound.

Quantitative Data on KCNT1 Mutations in this compound

Electrophysiological studies using heterologous expression systems like Xenopus oocytes and mammalian cell lines (e.g., HEK293T, CHO) have been instrumental in characterizing the functional consequences of this compound-associated KCNT1 mutations. These studies consistently demonstrate that mutant channels exhibit significantly larger current amplitudes and altered voltage-dependence compared to wild-type (WT) channels.

Table 1: Electrophysiological Properties of Selected this compound-Associated KCNT1 Mutations

| Mutation | Phenotype | Current Amplitude (Fold Increase vs. WT) | Apparent Open Probability (Po) at -80 mV | Reference |

| G288S | EIMFS | ~2.5 | Increased | [3] |

| R428Q | EIMFS | ~3.0 | Increased | [3] |

| A934T | EIMFS | Significantly Increased | - | [1] |

| M896K | EIMFS | Increased | Increased | [3] |

| F502V | EIMFS | Increased | Increased | [3] |

| L274I | EIMFS | Increased | Increased | [3] |

Note: Data are compiled from multiple studies and experimental systems, which may lead to variations. EIMFS (Epilepsy of Infancy with Migrating Focal Seizures) is the current terminology for this compound.

Experimental Protocols

Whole-Exome Sequencing (WES) for KCNT1 Mutation Identification

WES is a high-throughput sequencing technique used to identify genetic variants in the protein-coding regions of the genome.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood samples of the patient and their parents (for trio analysis).

-

Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

-

Exome Capture: The library is hybridized to biotinylated oligonucleotide probes that are specific to the exonic regions of the genome. Streptavidin-coated magnetic beads are then used to pull down the captured exonic DNA.

-

Sequencing: The enriched exome library is sequenced using a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis: The sequencing data is aligned to a reference human genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are then annotated and filtered based on their frequency in population databases, predicted pathogenicity, and inheritance pattern.

Functional Analysis of KCNT1 Mutations in Xenopus Oocytes

The Xenopus oocyte expression system is a robust method for studying the function of ion channels.

Methodology:

-

cRNA Synthesis: The human KCNT1 cDNA (both wild-type and mutant) is subcloned into an expression vector. Capped RNA (cRNA) is then synthesized in vitro.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. A specific amount of cRNA is then injected into each oocyte.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. A series of voltage steps are applied, and the resulting ionic currents are measured. This allows for the characterization of current-voltage relationships, activation and inactivation kinetics, and ion selectivity.

Signaling Pathways and Molecular Interactions

Beyond its primary role as an ion channel, KCNT1 is involved in intracellular signaling pathways that can impact neuronal development and function. A key interaction is with the Fragile X Mental Retardation Protein (FMRP) and the Cytoplasmic FMRP-Interacting Protein 1 (CYFIP1).

FMRP and CYFIP1 are known to form a complex that represses the translation of specific mRNAs at the synapse.[4] The C-terminus of the KCNT1 channel can interact with this complex.[1] It is hypothesized that the gain-of-function mutations in KCNT1 may alter the conformation of the C-terminus, thereby disrupting this interaction and leading to aberrant protein synthesis, which could contribute to the severe developmental aspects of this compound.

Caption: KCNT1 interaction with the FMRP-CYFIP1 complex.

Experimental Workflow for a Novel KCNT1 Variant

The following diagram illustrates a typical workflow for the investigation of a newly identified KCNT1 variant in a patient with this compound.

Caption: Workflow for KCNT1 variant analysis.

Therapeutic Strategies and Clinical Outcomes

The treatment of this compound is challenging, and seizures are often refractory to conventional anti-seizure medications.[5][6] However, the understanding of the gain-of-function mechanism of KCNT1 mutations has paved the way for targeted therapeutic approaches.

Table 2: Efficacy of Treatments in KCNT1-Related Epilepsy (EIMFS Phenotype)

| Treatment | Mechanism of Action | Reported Efficacy (Beneficial in %) | References |

| Ketogenic Diet | Metabolic therapy | 62.5% | [5][6] |

| Cannabidiol (CBD) | Cannabinoid receptor modulator | 50% | [5][6] |

| Quinidine | KCNT1 channel blocker | 44.6% | [5][6][7] |

| Conventional Anti-Seizure Medications | Various | 5-25% | [5][6] |

Note: "Beneficial" is defined as an improvement in seizure frequency, intensity, and/or quality of life.

Quinidine, an antiarrhythmic drug, has been shown to block KCNT1 channels and has demonstrated some efficacy in reducing seizure burden in a subset of patients.[7] However, its use is limited by potential cardiac side effects and inconsistent responses.[7] The ketogenic diet and cannabidiol have also shown benefit in some cases.[5][6] Novel therapeutic strategies, such as antisense oligonucleotides designed to reduce the expression of the mutant KCNT1 allele, are currently under investigation.

Conclusion

Gain-of-function mutations in the KCNT1 gene are a major cause of the devastating epileptic encephalopathy, this compound. The resulting overactivation of the KCNT1 potassium channel leads to neuronal hyperexcitability, likely through the disinhibition of neural circuits. While current treatment options have limited efficacy, the growing understanding of the molecular pathophysiology of KCNT1-related this compound is driving the development of targeted therapies. Continued research into the precise mechanisms of channel dysfunction and its downstream consequences is crucial for the development of more effective and personalized treatments for individuals with this severe disorder.

References

- 1. De novo gain of function KCNT1 channel mutations cause malignant migrating partial seizures of infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. FMRP and CYFIP1 at the Synapse and Their Role in Psychiatric Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of anti‐seizure medications and alternative therapies (ketogenic diet, CBD, and quinidine) in KCNT1‐related epilepsy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of anti-seizure medications and alternative therapies (ketogenic diet, CBD, and quinidine) in KCNT1-related epilepsy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinidine: A Possible Treatment For Migrating Partial Seizures Of Infancy (MPSI) Patients | Texas Children's [texaschildrens.org]

SCN2A gene variants in infantile epilepsy

An In-depth Technical Guide on SCN2A Gene Variants in Infantile Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Variants in the SCN2A gene, which encodes the α-subunit of the voltage-gated sodium channel NaV1.2, are a leading cause of a wide spectrum of neurodevelopmental disorders, including infantile epilepsies, autism spectrum disorder (ASD), and intellectual disability (ID).[1][2] A strong genotype-phenotype correlation has been established: gain-of-function (GoF) variants are predominantly associated with early-onset epileptic encephalopathies (onset < 3 months), while loss-of-function (LoF) variants are linked to later-onset epilepsy, ASD, and ID.[3][4] This distinction is critical for guiding therapeutic strategies, as sodium channel blockers that benefit patients with GoF variants can be detrimental to those with LoF variants.[5] This guide provides a comprehensive overview of the pathophysiology, quantitative data on key variants, detailed experimental protocols for their characterization, and the underlying molecular pathways.

Pathophysiology of SCN2A Variants

The NaV1.2 channel is crucial for the initiation and propagation of action potentials in excitatory neurons.[6] Its function is tightly regulated, and disease-causing variants disrupt this balance, leading to neuronal dysfunction.

-

Gain-of-Function (GoF) Variants: These variants enhance NaV1.2 channel activity, leading to neuronal hyperexcitability.[5] This increased excitability underlies the severe, early-onset seizure phenotypes seen in conditions like Ohtahara syndrome and Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[1][7] The degree of functional gain often correlates with the severity of the epilepsy.[1] Electrophysiologically, GoF effects can manifest as a hyperpolarizing shift in the voltage-dependence of activation (channels open more easily) or slowed inactivation (channels stay open longer).[8]

-

Loss-of-Function (LoF) Variants: These variants reduce or eliminate NaV1.2 channel activity. This can be due to protein truncation (nonsense or frameshift variants), which leads to haploinsufficiency, or missense variants that impair channel function.[2][3] The resulting decrease in sodium current impairs the ability of neurons to fire action potentials effectively. This impairment is thought to contribute to developmental delays, intellectual disability, and ASD.[5] While seemingly counterintuitive, LoF can also lead to epilepsy, typically with a later onset (>3-6 months), possibly through compensatory network effects.[4][9]

The developmental expression pattern of SCN2A is a critical factor. NaV1.2 is the predominant sodium channel at the axon initial segment (AIS) in early development before being gradually replaced by NaV1.6. This developmental switch influences the phenotypic expression of SCN2A variants.

Signaling and Pathophysiological Logic

The core mechanism involves the disruption of normal action potential generation. The following diagram illustrates the divergent consequences of GoF and LoF SCN2A variants on neuronal excitability.

Caption: Pathophysiological divergence of SCN2A variants.

Quantitative Data Summary

The clinical and biophysical characteristics of SCN2A variants are highly heterogeneous. The following tables summarize data for representative variants associated with infantile epilepsy.

Table 1: Genotype-Phenotype Correlations in SCN2A-Related Infantile Epilepsy

| Variant | Primary Phenotype | Age of Seizure Onset | Functional Effect | Treatment Response Notes |

| R1882Q | Developmental and Epileptic Encephalopathy (DEE) | Perinatal | Gain-of-Function | Responds to sodium channel blockers (e.g., Phenytoin).[9][10] |

| I1571T | DEE | Early Infancy | Gain-of-Function | Phenytoin inhibited >70% of peak current in vitro.[11] |

| E1211K | Infantile Spasms | Sporadic Infancy | Mixed GoF/LoF | Seizures were refractory to multiple conventional medications.[8] |

| I1473M | Neonatal Epileptic Encephalopathy | Neonatal | Gain-of-Function | Caused a significant hyperpolarizing shift in activation.[8] |

| R853Q | DEE, Infantile Spasms | > 3 months | Loss-of-Function | Resistant to treatment with sodium channel blockers.[10] |

| Truncating Variants | ASD/ID, sometimes with later-onset epilepsy | > 12 months or no seizures | Loss-of-Function (Haploinsufficiency) | Sodium channel blockers may worsen seizures.[2][5] |

Table 2: Electrophysiological Properties of Select SCN2A Variants

| Variant | Current Density | V½ of Activation (Shift from WT) | V½ of Inactivation (Shift from WT) | Recovery from Inactivation |

| E1211K | Not specified | ~18 mV hyperpolarizing (GoF) | ~22 mV hyperpolarizing (LoF) | Slowed (LoF)[8] |

| I1473M | Not specified | ~14 mV hyperpolarizing (GoF) | Not specified | Not specified[8] |

| N1339D | Not specified | Hyperpolarizing shift (GoF) | Not specified | Faster (GoF)[11] |

| P1658S | Reduced | Not specified | Enhanced fast inactivation (LoF) | Not specified[11] |

| G879R | Reduced | Decrease (GoF) | Increase (LoF) | Not specified[12] |

Experimental Protocols and Methodologies

Characterizing SCN2A variants requires a multi-modal approach, from in vitro electrophysiology to in vivo animal models.

Protocol: Functional Characterization using Whole-Cell Patch-Clamp

This protocol is the gold standard for determining the functional effect of a specific missense variant.

-

Vector Preparation: The full-length human SCN2A cDNA is subcloned into a mammalian expression vector (e.g., pCMV). Site-directed mutagenesis is used to introduce the specific variant of interest.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are transiently co-transfected with the SCN2A construct and a reporter plasmid (e.g., encoding GFP) to allow for identification of successfully transfected cells.

-

Electrophysiological Recording: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at -120 mV, and depolarizing steps (e.g., from -100 mV to +60 mV in 5 mV increments) are applied to elicit sodium currents and determine the voltage-dependence of activation.

-

Steady-State Inactivation: Cells are held at various conditioning potentials (e.g., from -140 mV to -10 mV) for a prolonged period (e.g., 500 ms) followed by a test pulse (e.g., to 0 mV) to determine the fraction of available channels.

-

Recovery from Fast Inactivation: A two-pulse protocol is used where a depolarizing pulse inactivates channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse measures the extent of recovery.

-

-

Data Analysis: Data are analyzed to determine peak current density (pA/pF), the half-maximal voltage (V½) of activation and inactivation, and the time constant (τ) of recovery from inactivation. These parameters from the variant are compared to wild-type (WT) controls.

Workflow: From Patient Identification to Functional Analysis

The process of linking a patient's phenotype to a variant's function is a systematic endeavor.

Caption: Workflow for SCN2A variant characterization.

Protocol: Generation of an Scn2a Variant Mouse Model via CRISPR/Cas9

Animal models are indispensable for studying network-level effects and testing therapeutic interventions.[13][14][15]

-

Design: A single guide RNA (sgRNA) is designed to target a site near the desired mutation location in the mouse Scn2a gene. A single-stranded oligodeoxynucleotide (ssODN) is synthesized to serve as a homology-directed repair (HDR) template. This template contains the desired point mutation along with silent mutations to prevent re-cutting by Cas9.

-

Microinjection: A mixture containing Cas9 mRNA, the sgRNA, and the ssODN repair template is microinjected into the pronuclei of fertilized C57BL/6J mouse zygotes.

-

Embryo Transfer: Injected zygotes are surgically transferred into pseudopregnant female mice.

-

Founder Screening: Pups (F0 generation) are screened via PCR and Sanger sequencing of tail-tip DNA to identify founders carrying the desired knock-in allele. Potential off-target sites are also sequenced.

-

Breeding and Colony Establishment: Founder mice are backcrossed to wild-type C57BL/6J mice to establish germline transmission and expand the colony.

-

Model Validation: Expression of the mutant Scn2a transcript and NaV1.2 protein is confirmed using RT-qPCR and Western blot/immunohistochemistry.

-

Phenotypic Analysis: Heterozygous (Scn2a-variant/+) and wild-type littermates undergo a battery of tests, including:

-

Video-EEG monitoring to detect spontaneous seizures.

-

Tests for seizure susceptibility (e.g., flurothyl or kainic acid administration).[16]

-

Behavioral assays relevant to ASD/ID phenotypes (e.g., social interaction, repetitive behaviors).

-

Ex vivo brain slice electrophysiology to study neuronal firing properties.[10]

-

Conclusion and Future Directions

The link between SCN2A variants and infantile epilepsy is well-established, with a clear paradigm distinguishing the effects of GoF and LoF mutations. This understanding has direct clinical implications, particularly for the use of sodium channel blockers. However, the functional landscape is complex, with some variants exhibiting mixed properties that challenge simple classification.[3][12] Future research, driven by high-throughput functional analysis, sophisticated iPSC and animal models, and longitudinal natural history studies, will be essential.[1][17] These efforts will further refine genotype-phenotype correlations and pave the way for the development of targeted, precision therapies, including pharmacological modulators and genetic medicine approaches, to improve outcomes for individuals with SCN2A-related disorders.[17][18]

References

- 1. Progress in understanding and treating SCN2A-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epilepsygenetics.blog [epilepsygenetics.blog]

- 3. Epilepsy-associated SCN2A (NaV1.2) Variants Exhibit Diverse and Complex Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. defeatingepilepsy.org [defeatingepilepsy.org]

- 6. [2411.10421] Deciphering SCN2A: A comprehensive review of rodent models of Scn2a dysfunction [arxiv.org]

- 7. SCN2A encephalopathy: A major cause of epilepsy of infancy with migrating focal seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. De novo mutations of voltage-gated sodium channel αII gene SCN2A in intractable epilepsies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinctive In Vitro Phenotypes in iPSC-Derived Neurons From Patients With Gain- and Loss-of-Function SCN2A Developmental and Epileptic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinctive In Vitro Phenotypes in iPSC-Derived Neurons From Patients With Gain- and Loss-of-Function SCN2A Developmental and Epileptic Encephalopathy | Journal of Neuroscience [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Deciphering SCN2A: A comprehensive review of rodent models of Scn2a dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. Sodium Channelopathies in Human and Animal Models of Epilepsy and Neurodevelopmental Disorders - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. characterization of seizure susceptibility in a mouse model of scn2a early infantile developmental and epileptic encephalopathy [aesnet.org]

- 17. A patient organization perspective: charting the course to a cure for SCN2A-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scn2a.org [scn2a.org]

Cellular Pathways in Malignant Migrating Partial Seizures of Infancy (MMPSI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant Migrating Partial Seizures of Infancy (MMPSI) is a severe, early-onset developmental and epileptic encephalopathy. It is characterized by nearly continuous, migrating focal seizures and profound developmental impairment. The genetic basis of this compound is heterogeneous, primarily involving mutations in genes encoding ion channels, with KCNT1 and SCN2A being the most frequently implicated. These mutations lead to neuronal hyperexcitability, the primary driver of the pathophysiology. This technical guide provides an in-depth exploration of the core cellular pathways affected in this compound, moving from the primary channelopathies to the downstream consequences of chronic neuronal hyperexcitability. We will delve into the roles of dysregulated calcium signaling, oxidative stress, and neuroinflammation. This guide presents quantitative data from relevant studies in tabular format for ease of comparison, detailed experimental protocols for key assays, and visualizations of signaling pathways using the DOT language.

Primary Pathophysiology: Channelopathies and Neuronal Hyperexcitability

This compound is fundamentally a disorder of neuronal excitability, rooted in mutations in genes that encode for ion channels. The most well-documented of these are gain-of-function mutations in KCNT1 and SCN2A.

-

KCNT1 (Potassium Sodium-Activated Channel Subfamily T Member 1): Gain-of-function mutations in KCNT1 lead to an increased potassium current. Paradoxically, this can lead to neuronal hyperexcitability. It is hypothesized that the increased potassium conductance has a more pronounced effect on inhibitory interneurons, suppressing their activity and leading to a disinhibition of neural circuits, which results in seizures.

-

SCN2A (Sodium Voltage-Gated Channel Alpha Subunit 2): Gain-of-function mutations in SCN2A result in an increased sodium current, leading to enhanced neuronal excitability and action potential firing. This directly contributes to the hyperexcitability that underlies the seizures in this compound.

Downstream Cellular Consequences of Neuronal Hyperexcitability

The chronic and recurrent seizures in this compound trigger a cascade of downstream cellular and molecular events that contribute to the progression of the disease and the associated neurodevelopmental impairments. These include dysregulation of calcium homeostasis, oxidative stress, and neuroinflammation.

Dysregulation of Calcium Signaling

The persistent neuronal firing in this compound leads to excessive influx of calcium (Ca2+) through voltage-gated calcium channels and NMDA receptors. This sustained elevation of intracellular calcium disrupts cellular homeostasis and activates a number of downstream signaling pathways that can lead to excitotoxicity and neuronal cell death.

Caption: Dysregulation of calcium signaling in this compound.

Oxidative Stress

The high metabolic demand of hyperexcitable neurons leads to increased production of reactive oxygen species (ROS) in the mitochondria. This can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to neuronal dysfunction and death.

Table 1: Oxidative Stress Markers in Epileptic Encephalopathies

| Marker | Change in Patients with Epileptic Encephalopathy | Reference |

| F2-Isoprostanes (F2-iso) | Significantly Increased | [1] |

| Advanced Oxidative Protein Products (AOPP) | Significantly Increased | [1] |

| Total Hydroperoxides (TH) | Significantly Increased | [1] |

| Non-protein Binding Iron (NPBI) | No significant difference | [1] |

Caption: Oxidative stress pathway in this compound.

Neuroinflammation

Neuronal hyperexcitability can trigger the release of danger-associated molecular patterns (DAMPs), which activate microglia and astrocytes. These glial cells, in turn, release pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This neuroinflammatory environment can further lower the seizure threshold and contribute to the progressive nature of this compound.

Table 2: Pro-inflammatory Cytokine Expression in Epilepsy Models

| Cytokine | Change in Epilepsy Models | Reference |

| IL-1β | Upregulated | [2] |

| TNF-α | Upregulated | [3] |

| IL-6 | Upregulated | [3] |

Caption: Neuroinflammation pathway in this compound.

Experimental Protocols

Quantification of Oxidative Stress Markers

This protocol is adapted from studies measuring oxidative stress markers in the plasma of patients with epileptic encephalopathies[1].

Objective: To quantify the levels of F2-isoprostanes, advanced oxidative protein products, and total hydroperoxides in plasma samples.

Materials:

-

Plasma samples collected in EDTA-containing tubes

-

Enzyme-linked immunosorbent assay (ELISA) kits for F2-isoprostanes, AOPP, and TH

-

Spectrophotometer

-

Phosphate-buffered saline (PBS)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Sample Preparation:

-

Collect whole blood in EDTA tubes and centrifuge at 1,500 x g for 15 minutes at 4°C.

-

Aliquot the supernatant (plasma) and store at -80°C until use.

-

-

F2-Isoprostanes (F2-iso) Measurement:

-

Use a commercially available ELISA kit according to the manufacturer's instructions.

-

Briefly, add plasma samples and standards to the wells of a microtiter plate pre-coated with an anti-F2-iso antibody.

-

Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After another incubation and wash, add the substrate solution and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the concentration of F2-iso in the samples based on the standard curve.

-

-

Advanced Oxidative Protein Products (AOPP) Measurement:

-

Use a commercially available ELISA kit according to the manufacturer's instructions.

-

The principle is similar to the F2-iso assay, using an anti-AOPP antibody.

-

Follow the kit's protocol for incubation times, washing steps, and absorbance reading.

-

Calculate the AOPP concentration from the standard curve.

-

-

Total Hydroperoxides (TH) Measurement:

-

Use a commercially available colorimetric assay kit.

-

This assay is typically based on the oxidation of a chromogen by hydroperoxides in the sample.

-

Mix the plasma sample with the reaction mixture provided in the kit.

-

Incubate for the recommended time at the specified temperature.

-

Measure the absorbance at the specified wavelength.

-

Calculate the TH concentration based on a standard curve.

-

Western Blot Analysis of Pro-inflammatory Cytokines

This protocol describes a general workflow for measuring the protein levels of IL-1β, TNF-α, and IL-6 in brain tissue homogenates from animal models of epilepsy.

Objective: To determine the relative protein expression levels of key pro-inflammatory cytokines.

Materials:

-

Brain tissue (e.g., hippocampus) from control and epilepsy model animals

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against IL-1β, TNF-α, IL-6, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction:

-

Homogenize the brain tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-IL-1β) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the protein of interest's signal to the loading control's signal.

-

Conclusion and Future Directions

The cellular pathophysiology of this compound is complex, originating from primary channelopathies that lead to a cascade of deleterious downstream events. Understanding the intricate interplay between neuronal hyperexcitability, calcium dysregulation, oxidative stress, and neuroinflammation is crucial for the development of novel therapeutic strategies. Future research should focus on further dissecting these pathways to identify specific molecular targets for intervention. The use of patient-derived iPSC models and advanced 'omics' technologies will be instrumental in this endeavor, paving the way for personalized medicine approaches for this devastating disorder.

References

A Comprehensive Guide to Animal Models for the Study of Mucopolysaccharidosis Type I (MPS I)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the various animal models utilized in the study of Mucopolysaccharidosis Type I (MPS I), a rare lysosomal storage disorder caused by a deficiency of the α-L-iduronidase (IDUA) enzyme. This deficiency leads to the accumulation of glycosaminoglycans (GAGs), specifically dermatan sulfate and heparan sulfate, in various tissues, resulting in a multisystemic and progressive disease. Animal models are indispensable tools for understanding the pathophysiology of MPS I and for the development and preclinical testing of novel therapeutic strategies.[1][2][3] This guide details the key characteristics of these models, presents quantitative data in a comparative format, outlines essential experimental protocols, and visualizes critical signaling pathways involved in the disease's progression.

I. Overview of Animal Models for MPS I

Murine Models

Mouse models are the most widely used due to their small size, short generation time, and the availability of well-established genetic engineering techniques.[3] Several different murine models of MPS I exist:

-

IDUA Knockout (KO) Mice: These models, generated through targeted disruption of the Idua gene, exhibit a complete deficiency of α-L-iduronidase activity.[5][6][7] They display many of the hallmark features of severe human MPS I (Hurler syndrome), including coarse facial features, skeletal abnormalities (dysostosis multiplex), progressive neurodegeneration, and a shortened lifespan.[5][8] GAGs accumulate in various tissues, including the liver, spleen, heart, and brain.[5][6][9]

-

Immunodeficient MPS I Mice: To facilitate the study of human stem cell and gene therapies without the complication of an immune response, immunodeficient MPS I mouse models have been developed, such as the NOD/SCID/MPS-I mouse.[9][10] These mice breed well and exhibit both neurological and systemic manifestations of the disease.[9] A long-lived, tumor-free immunodeficient model, the NSG-MPS I (NSGI) mouse, has also been developed for long-term studies.[11]

Feline Models

Naturally occurring feline models of MPS I have been identified and are valuable for studying the disease in a larger animal with a longer lifespan than mice.[12][13] These cats exhibit clinical signs that closely resemble human MPS I, including facial dysmorphism, corneal clouding, skeletal deformities, and cardiovascular abnormalities.[4][11][12] The feline model has been particularly useful for evaluating the long-term effects of therapies on cardiac and skeletal pathologies.[4][11]

Canine Models

Canine models of MPS I, such as those found in Plott Hounds and other breeds, provide another large animal model that faithfully recapitulates many aspects of the human disease.[14][15][16][17] These dogs develop progressive symptoms including growth retardation, joint problems, lameness, and visual impairment due to corneal clouding.[17] The canine model has been instrumental in the development and testing of enzyme replacement therapies.[14]

II. Quantitative Data Comparison

The following tables summarize key quantitative data from various MPS I animal models, providing a basis for comparison of disease severity and therapeutic outcomes.

Table 1: Lifespan of MPS I Animal Models

| Animal Model | Lifespan | Reference(s) |

| IDUA KO Mouse | Shortened | [8] |

| NSGI Mouse | > 1 year | [11] |

| MPS I Dog | 2-3 years (if untreated) | [17] |

Table 2: Glycosaminoglycan (GAG) Accumulation in MPS I Mouse Models

| Tissue | GAG Levels in MPS I Mice (Fold increase vs. Wild-Type) | Reference(s) |

| Urine | 2-5 fold | [9] |

| Liver | ~38 fold | [9] |

| Spleen | High accumulation | [6] |

| Heart | High accumulation | [9] |

| Kidney | High accumulation | [9] |

| Brain | 3-fold | [9] |

Table 3: α-L-Iduronidase (IDUA) Enzyme Activity in MPS I Mouse Models

| Tissue | IDUA Activity in MPS I Mice (% of Wild-Type) | Reference(s) |

| Liver | Undetectable | [9] |

| Spleen | Undetectable | [9] |

| Kidney | Undetectable | [9] |

| Brain | Undetectable | [9] |

| Heart | Undetectable | [9] |

| Lung | Undetectable | [9] |

III. Experimental Protocols

Rotarod Test for Motor Coordination

The Rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodent models.[1][2][9][18]

Methodology:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes in their home cages.[2][9]

-

Apparatus: Use a commercially available accelerating Rotarod apparatus.

-

Procedure:

-

Place each mouse on a separate lane of the rotating rod.[9]

-

The test consists of multiple trials (e.g., 3-5 trials) with an inter-trial interval (e.g., 15-30 seconds).[1][2][9]

-

For each trial, the rod accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[1][2]

-

Record the latency to fall for each mouse. A fall is typically registered by a photobeam break.[9]

-

-

Data Analysis: The primary measure is the latency to fall from the rod. An increase in latency over successive trials indicates motor learning.

Quantification of Glycosaminoglycans (GAGs)

Accurate quantification of GAGs in tissues and urine is essential for diagnosing MPS I and for evaluating the biochemical efficacy of therapies. The 1,9-dimethylmethylene blue (DMB) dye-binding assay is a common method.[19] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its higher sensitivity and specificity.[7][20]

Methodology (LC-MS/MS):

-

Sample Preparation:

-

GAG Isolation: Isolate GAGs from the digest or urine using methods such as precipitation with acetone or chromatography.[13][16]

-

Depolymerization: Enzymatically digest the isolated GAGs into disaccharides using specific enzymes like chondroitinase B and heparitinase.[13]

-

LC-MS/MS Analysis:

-

Separate the resulting disaccharides using liquid chromatography.

-

Quantify the individual disaccharides using tandem mass spectrometry.

-

-

Normalization: Normalize GAG levels to creatinine concentration in urine samples or to total protein content in tissue samples.[13][21]

α-L-Iduronidase (IDUA) Enzyme Activity Assay

This fluorometric assay measures the catalytic activity of the IDUA enzyme in tissue homogenates or other biological samples.[8][22]

Methodology:

-

Sample Preparation: Homogenize tissues in a suitable buffer (e.g., sodium formate buffer, pH 3.5).[8]

-

Assay Reaction:

-

Reaction Quenching: Stop the reaction by adding a high pH buffer (e.g., glycine carbonate buffer, pH 10.4).[8]

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of 4-MU. Activity is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.

IV. Signaling Pathways in MPS I

The accumulation of GAGs in MPS I disrupts various cellular signaling pathways, contributing to the complex pathophysiology of the disease. Understanding these pathways is crucial for identifying novel therapeutic targets.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Recent studies have implicated hyperactive TGF-β signaling in the cardiovascular lesions observed in MPS I.[12] This pathway is involved in processes such as cell growth, differentiation, and extracellular matrix production.[23][24][25][26] Its dysregulation can contribute to fibrosis and tissue remodeling.

Caption: TGF-β signaling pathway activation and downstream effects.

Neuroinflammatory Signaling Pathway

Neuroinflammation is a significant component of the neuropathology in MPS I. The accumulation of heparan sulfate can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system, leading to the production of pro-inflammatory cytokines and subsequent neuronal damage.[10][15][27][28][29]

Caption: TLR4-mediated neuroinflammatory signaling in MPS I.

Experimental Workflow for Preclinical Drug Testing

The development of new therapies for MPS I relies on a structured preclinical testing workflow using animal models.

References

- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 2. mmpc.org [mmpc.org]

- 3. albany.edu [albany.edu]

- 4. Mucopolysaccharidosis Type I: Current Treatments, Limitations, and Prospects for Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathogenesis of Mucopolysaccharidoses, an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased Longevity and Metabolic Correction Following Syngeneic Bone Marrow Transplantation in a Murine Model of Mucopolysaccharidosis Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardization of α-L-iduronidase Enzyme Assay with Michaelis-Menten Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPD: JaxCC1: project protocol [phenome.jax.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The transforming growth factor-Beta signaling pathway involvement in cardiovascular lesions in mucopolysaccharidosis-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. Mucopolysaccharidoses: Cellular Consequences of Glycosaminoglycans Accumulation and Potential Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. labgenvet.ca [labgenvet.ca]

- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 19. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]

- 20. High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycosaminoglycans analysis in blood and urine of patients with mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. TGF-β signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 26. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]

- 27. Mucopolysaccharidosis Type I: A Review of the Natural History and Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroinflammation, mitochondrial defects and neurodegeneration in mucopolysaccharidosis III type C mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]

An In-depth Technical Guide to the Clinical Presentation of Malignant Migrating Partial Seizures of Infancy

For Researchers, Scientists, and Drug Development Professionals

Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS), is a rare and severe developmental and epileptic encephalopathy.[1][2] It is characterized by an early onset of pharmacoresistant, multifocal seizures that migrate between different brain regions, leading to profound developmental delay and a poor prognosis.[1][2][3] This guide provides a comprehensive overview of the clinical presentation, pathophysiology, and diagnostic approaches for this compound, with a focus on quantitative data and experimental methodologies relevant to research and drug development.

Clinical Presentation

The clinical course of this compound is typically characterized by three phases: an initial phase with sporadic seizures, a "stormy" phase with nearly continuous seizures, and a third phase with a reduction in seizure frequency but severe neurological impairment.[3]

1.1. Seizure Characteristics

Seizures in this compound typically begin within the first six months of life, often in the neonatal period.[1][3] The initial seizures are focal and can be subtle, manifesting as motor, tonic, or clonic events with prominent autonomic features.[1] These seizures are often initially infrequent but rapidly increase in frequency, leading to status epilepticus in many cases.[1][4] The hallmark of the syndrome is the migration of seizure activity from one cortical region to another, both within and between hemispheres.[1][3]

1.2. Developmental Trajectory

Infants with this compound may have normal initial development, but with the onset of seizures, developmental progress stalls and is followed by regression.[5] This leads to severe to profound intellectual disability, with most patients unable to walk or talk.[4] Progressive hypotonia, loss of visual contact, and the development of microcephaly by one year of age are common.[1]

| Clinical Feature | Description | References |

| Age of Onset | Typically within the first 6 months of life, often neonatal. | [1][2][3] |

| Seizure Types | Focal motor, tonic, clonic, with autonomic features. | [1][6] |

| Seizure Pattern | Migrating focal seizures, increasing frequency, status epilepticus. | [1][3] |

| Developmental Outcome | Severe to profound intellectual disability, developmental regression. | [3][4] |

| Associated Features | Progressive hypotonia, loss of visual contact, acquired microcephaly. | [1] |

Genetics and Pathophysiology

This compound is a genetically heterogeneous disorder, with mutations in several genes identified as causative. The majority of cases are due to de novo mutations.[5][7]

2.1. Key Genetic Etiologies

Gain-of-function mutations in the KCNT1 gene are the most common cause of this compound, accounting for approximately half of genetically identified cases.[1] KCNT1 encodes a sodium-activated potassium channel.[5] Other implicated genes include those encoding sodium channel subunits (SCN1A, SCN2A), potassium channel subunits (KCNQ2), and proteins involved in synaptic function and neuronal development (PLCB1, TBC1D24, SLC12A5, SLC25A22).[1][6]

| Gene | Function | Proportion of Cases | References |

| KCNT1 | Sodium-activated potassium channel | ~50% of genetic cases | [1][5] |

| SCN2A | Sodium channel, type II, alpha subunit | Significant proportion | [1][6] |

| KCNQ2 | Potassium channel, voltage-gated, KQT-like subfamily, member 2 | Implicated in some cases | [1][6] |

| PLCB1 | Phospholipase C, beta 1 | Implicated in some cases | [1][3] |

| TBC1D24 | TBC1 domain family member 24 | Implicated in some cases | [1] |

| SLC12A5 | Solute carrier family 12 member 5 | Implicated in some cases | [1] |

| SLC25A22 | Solute carrier family 25 member 22 | Implicated in some cases | [1] |

2.2. Pathophysiological Mechanisms